3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a phenylmethanesulfonyl group and a trifluoromethyl-substituted thiadiazole ring
Preparation Methods
The synthesis of 3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyltrimethylsilane. The phenylmethanesulfonyl group is then attached through sulfonation reactions involving phenylmethanesulfonyl chloride and suitable amines under basic conditions .
Chemical Reactions Analysis
3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds include:
Phenylmethanesulfonyl fluoride: A widely used serine protease inhibitor.
Trifluoromethylated thiadiazoles: These compounds share the trifluoromethyl and thiadiazole moieties but differ in their additional substituents and overall structure.
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole: These compounds have similar structural features but are used primarily in plant biology
3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H12F3N3O3S2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H12F3N3O3S2/c14-13(15,16)11-18-19-12(23-11)17-10(20)6-7-24(21,22)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,19,20) |
InChI Key |
PPCYMYMSRRAXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.